(6Z)-2-cyclohexyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
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Overview
Description
(6Z)-2-cyclohexyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-cyclohexyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves multiple steps, starting from readily available starting materials. The key steps typically include the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core, followed by the introduction of the furan and cyclohexyl groups. Reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-cyclohexyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or reduce other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield compounds with additional oxygen-containing functional groups, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various chemical reactions.
Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as antimicrobial or anticancer properties.
Industry: The compound might be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of (6Z)-2-cyclohexyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and overall reactivity.
Uniqueness
What sets (6Z)-2-cyclohexyl-5-imino-6-{[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one apart is its unique combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
(6Z)-2-cyclohexyl-5-imino-6-[[5-(2-methoxy-4-nitrophenyl)furan-2-yl]methylidene]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O5S/c1-32-19-11-14(28(30)31)7-9-16(19)18-10-8-15(33-18)12-17-20(24)27-23(25-21(17)29)34-22(26-27)13-5-3-2-4-6-13/h7-13,24H,2-6H2,1H3/b17-12-,24-20? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZFZFMFOQBEODV-WPTKKBASSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=C3C(=N)N4C(=NC3=O)SC(=N4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=C\3/C(=N)N4C(=NC3=O)SC(=N4)C5CCCCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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